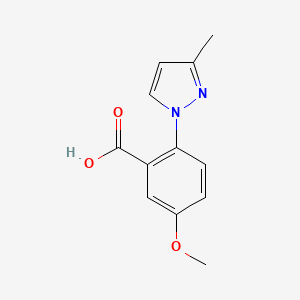![molecular formula C18H26N6O2 B5467886 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5467886.png)
4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have a positive impact on cardiovascular health, by reducing blood pressure and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol in lab experiments is its versatility. This compound can be used in a variety of experimental settings, from cell culture studies to animal models. Additionally, its wide range of biochemical and physiological effects make it a useful tool for studying a variety of biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research on 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound, to better understand its effects on the body.
2. Development of new drug delivery systems that incorporate this compound, to improve the efficacy and safety of therapeutic agents.
3. Exploration of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
4. Investigation of the potential use of this compound as a tool for studying biological processes, such as cell signaling and gene expression.
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its wide range of biochemical and physiological effects make it a versatile tool for studying a variety of biological processes. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis method for 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol involves a series of chemical reactions. The starting materials for this synthesis include 5-methyl-1H-tetrazole, 3-(bromomethyl)benzoic acid, and 4-azepanone. The first step in the synthesis involves the reaction of 5-methyl-1H-tetrazole with 3-(bromomethyl)benzoic acid to form 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid. This intermediate is then reacted with 4-azepanone to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol is broad and varied. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and cardiovascular disease. Additionally, it has been investigated for its potential use in drug delivery systems and as a tool for studying biological processes.
Eigenschaften
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-14-19-20-21-24(14)16-7-4-6-15(12-16)17(25)23-10-5-8-18(26,9-11-23)13-22(2)3/h4,6-7,12,26H,5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBOIHMCLGDLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCCC(CC3)(CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5467826.png)
![1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one](/img/structure/B5467842.png)
![4-[4-(methylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467853.png)
![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5467861.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5467867.png)
![2-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5467875.png)
![8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5467892.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5467898.png)
![2-methoxy-N-methyl-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5467905.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5467913.png)
![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5467924.png)
